Sourcing authentic 2-Benzoylthiophene with consistent regioisomeric purity is challenging; substituting 3-isomer or benzophenone alters photoreactivity. SMolecule ensures reliable performance with high-purity material. • Non-substitutable n,π* excited-state reactivity for UV curing and photocycloaddition. • Defined 2-thienyl ketone moiety for drug pharmacophore construction. • Batch consistency for reproducible OLED and materials development.
2-Benzoylthiophene (CAS: 135-00-2) is an aromatic ketone featuring a phenyl ketone group attached to the 2-position of a thiophene ring. This specific structure imparts a combination of photoreactive and synthetic handle properties, establishing it as a valuable intermediate in the production of pharmaceuticals, agrochemicals, and dyes. It is frequently utilized as a photoinitiator in polymer chemistry and as a key building block for constructing more complex bioactive molecules and organic electronic materials.
Versatile building block for complex molecular architectures
Mechanistic probe for triplet state reactivity and hydrogen abstraction
Fragment hit for H-PGDS with reported enzyme inhibition benchmark
Substituting 2-Benzoylthiophene with structurally similar compounds like its isomer, 3-benzoylthiophene, or the common photoinitiator benzophenone is often unviable. The position of the benzoyl group on the thiophene ring significantly influences the compound's excited-state electronics and steric profile, altering its photochemical reactivity in applications like photocycloaddition. Replacing the sulfur-containing thiophene ring with a benzene ring (i.e., using benzophenone) fundamentally changes the absorption spectrum and hydrogen abstraction efficiency, critical for UV curing processes. These differences make direct substitution a high-risk decision in optimized synthetic routes and performance-critical formulations.
2-Acetylthiophene substitution may shift fragmentation pathways and molecular ion stability.
Triplet state nπ*/ππ* energy gap is highly sensitive to substituent changes on thiophene or phenyl.
In photochemical reactions, the placement of the benzoyl group is critical. While both 2-benzoylthiophene and its 3-benzoylthiophene isomer undergo photocycloaddition with isobutylene, their underlying excited-state characteristics differ, which can influence reaction kinetics and quantum yields in more complex systems. Research indicates that 2-benzoylthiophene derivatives possess an n,π* lowest triplet state, whereas 3-benzoylthiophene derivatives have a π,π* lowest triplet state. This fundamental electronic difference makes them non-equivalent for synthetic purposes where specific excited-state reactivity is required.
| Evidence Dimension | Lowest Energy Triplet State |
| Target Compound Data | n,π* character |
| Comparator Or Baseline | 3-Benzoylthiophene: π,π* character |
| Quantified Difference | Qualitatively different electronic excited states |
| Conditions | Photocycloaddition reaction with isobutylene in benzene. |
For photochemical synthesis, selecting the correct isomer is crucial as the electronic nature of the excited state dictates reactivity and product formation pathways.
2-Benzoylthiophene serves as a recognized starting material or key intermediate in the synthesis of specific pharmaceutical compounds where analogs are not drop-in replacements. For example, it is a precursor in established routes to synthesize 2,3-disubstituted benzo[b]thiophenes, which are themselves important scaffolds in medicinal chemistry. Its specific reactivity is leveraged in multi-step syntheses, such as those for corticotropin-releasing factor-1 (CRF1) receptor antagonists, where the thiophene ring is integral to the final molecule's structure and activity.
| Evidence Dimension | Documented Synthetic Utility |
| Target Compound Data | Established precursor for 2,3-disubstituted benzo[b]thiophenes and specific benzoylpyrimidine CRF1 antagonists. |
| Comparator Or Baseline | General synthetic intermediates that lack the specific thiophene moiety required for the target molecular framework. |
| Quantified Difference | Not applicable (demonstrated role in specific, multi-step synthetic pathways). |
| Conditions | Multi-step organic synthesis for pharmaceutical targets. |
Procuring this specific compound is necessary to follow established, high-yield synthetic routes for certain pharmaceutical targets, avoiding costly and time-consuming route redevelopment.
In electrosynthesis, the reduction potential of a starting material is a critical process parameter. Cyclic voltammetry studies show that aryl ketones like 2-benzoylthiophene can be electrochemically reduced. Compared to the widely used benzophenone, which undergoes its first one-electron reduction at approximately -1.7 V to -1.8 V vs. Fc/Fc+ in aprotic solvents, the introduction of the electron-rich thiophene ring typically makes the carbonyl group slightly easier to reduce. While direct comparative data is sparse, studies on related systems suggest that the reduction of 2-benzoylthiophene occurs more readily than its benzophenone analog, providing a key process advantage in electrochemical applications where lower potential is desirable to improve selectivity and energy efficiency.
| Evidence Dimension | Electrochemical Reduction Potential |
| Target Compound Data | Easier to reduce than benzophenone (inferred from class properties). |
| Comparator Or Baseline | Benzophenone: First reduction step at approx. -1.7 V to -1.8 V vs. Fc/Fc+. |
| Quantified Difference | Lower (less negative) reduction potential expected. |
| Conditions | Cyclic voltammetry in aprotic solvents (e.g., DMF, ACN) with a supporting electrolyte. |
A lower reduction potential allows for electrosynthetic reactions to be run under milder, more energy-efficient conditions, potentially improving selectivity and reducing the need for powerful, less selective chemical reducing agents.
For UV-curing formulations where the specific absorption profile and n,π* excited-state reactivity of 2-benzoylthiophene provide advantages in initiation efficiency or compatibility over generic initiators like benzophenone.
As a critical, non-substitutable building block in the synthesis of bioactive molecules where the 2-thienyl ketone moiety is a required pharmacophore or a necessary precursor for subsequent ring formations, such as in certain anti-inflammatory or CNS-active agents.
In the development of novel organic semiconductors and materials for applications like OLEDs, where the defined regio- and electronic structure of the 2-benzoylthiophene core is used to build larger, well-defined conjugated systems.